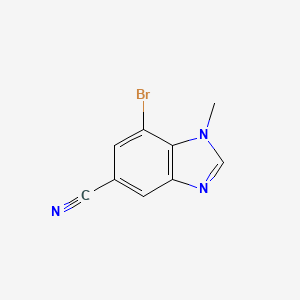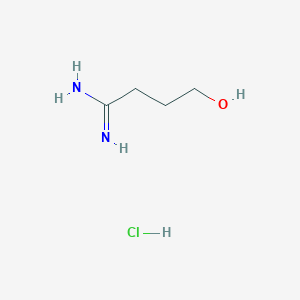
N-(3-phenoxypropyl)oxan-4-amine hydrochloride
Descripción general
Descripción
“N-(3-phenoxypropyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803584-93-1 . It has a molecular weight of 271.79 . The IUPAC name for this compound is N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is known for its diverse applications and offers immense potential for studying biological processes and developing innovative solutions.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21NO2.ClH/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13;/h1-3,5-6,13,15H,4,7-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.78 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions were not available in the web search results.Aplicaciones Científicas De Investigación
Phenolic Compounds and Their Bioactivities
Research on p-Coumaric acid, a phenolic acid with low toxicity and various biological activities, indicates its importance in pharmacology due to its antioxidant, anti-cancer, antimicrobial, and other activities. This highlights the potential for similar phenolic compounds to have significant bioactivities (Pei et al., 2016).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs) has been reviewed, demonstrating the effectiveness of these processes in mineralizing resistant compounds. This suggests a potential application for the study and environmental remediation of similar compounds (Bhat & Gogate, 2021).
Applications in Organic Synthesis
The use of N-halo reagents in organic synthesis for various transformations, including oxidation and halogenation, underscores the broad utility of nitrogen-containing compounds in chemical synthesis. This highlights potential applications in creating new chemical entities or intermediates for pharmaceuticals and other materials (Kolvari et al., 2007).
Corrosion Inhibition
Carbohydrate polymers, including those with free amine groups, have been investigated as corrosion inhibitors. This suggests potential applications for similar amine-containing compounds in material science and engineering to protect metals against corrosion (Umoren & Eduok, 2016).
Photocatalytic Degradation
Studies on the photocatalytic degradation of pollutants indicate that specific functional groups can enhance the degradation process. This points to a potential application in environmental cleanup and the design of more efficient degradation systems (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
N-(3-phenoxypropyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13;/h1-3,5-6,13,15H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXQHZXNZHEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-93-1 | |
| Record name | 2H-Pyran-4-amine, tetrahydro-N-(3-phenoxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)


![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)




![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)




